4-Amino-8-fluoroquinoline-3-carbohydrazide
Description
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-3-1-2-5-8(12)6(10(16)15-13)4-14-9(5)7/h1-4H,13H2,(H2,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBWLWLSJFKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Amino 8 Fluoroquinoline 3 Carbohydrazide and Its Derivatives
Established Synthetic Routes to Quinoline-3-carbohydrazides
The formation of the quinoline-3-carbohydrazide (B3054276) backbone is a critical phase in the synthesis of the target compound. Several classical and modern synthetic methods are employed to build this heterocyclic system efficiently.
A common and straightforward route to quinoline-3-carbohydrazide involves a two-step sequence starting from the corresponding carboxylic acid or its precursor. The first step is the synthesis of an ester, typically an ethyl or methyl ester of the quinoline-3-carboxylic acid. This is often achieved through standard esterification methods or by building the quinoline (B57606) ring with the ester group already in place.
The subsequent and final step is hydrazinolysis. The quinoline-3-carboxylate ester is treated with hydrazine (B178648) hydrate (B1144303), usually in a refluxing alcohol solvent like ethanol (B145695). researchgate.netnih.gov This reaction efficiently converts the ester into the desired carbohydrazide (B1668358) functional group. researchgate.net For instance, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be suspended in ethanol and refluxed with hydrazine hydrate to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) in high yield. nih.gov
| Starting Material | Reagent | Solvent | Condition | Product |
|---|---|---|---|---|
| Ethyl Quinoline-3-carboxylate | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Reflux | Quinoline-3-carbohydrazide |
The Pfitzinger reaction is a powerful method for constructing the quinoline ring, specifically yielding quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classical Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org
The mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid. wikipedia.org
While the traditional Pfitzinger reaction leads to 4-substituted quinolines, modifications to the starting materials or reaction conditions can be employed to generate varied substitution patterns, making it a versatile tool for creating the foundational quinoline core. researchgate.net For the synthesis of a 3-substituted quinoline, this would necessitate a modified approach or the use of a different named reaction, such as the Friedländer or Combes synthesis, which are also fundamental in quinoline chemistry. nih.gov
| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Product Type |
|---|---|---|---|---|
| Isatin | Carbonyl Compound (with α-methylene) | Base (e.g., KOH) | Enamine | Substituted Quinoline-4-carboxylic acid |
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including quinolines. researchgate.net This method often leads to significant reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com
Microwave irradiation can be effectively applied to various steps in quinoline synthesis, including the initial ring-forming cyclization reactions and subsequent functional group interconversions. mdpi.comunf.edu For example, the Skraup synthesis of 7-amino-8-methylquinoline, a cyclization reaction, was achieved with a dramatically shorter reaction time under microwave irradiation compared to conventional heating, although the yield was not improved in that specific case. mdpi.com Similarly, efficient, catalyst-free, one-pot three-component reactions to produce complex quinoline-based hybrids have been successfully carried out in minutes using microwave heating. unf.edu This technology offers a potent alternative for the rapid and efficient production of quinoline-3-carbohydrazide and its precursors.
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave |
|---|---|---|---|
| Skraup Synthesis of 7-amino-8-methylquinoline | 4 hours | 6 minutes | Significant reduction in reaction time. mdpi.com |
| Three-component synthesis of quinoline hybrids | Not specified (typically hours) | 15-30 minutes | Rapid, one-pot, catalyst-free procedure. unf.edu |
Introduction of Fluoro and Amino Substituents on the Quinoline Ring
The biological activity of quinoline derivatives is often highly dependent on the nature and position of substituents on the ring. The introduction of fluorine at the C8 position and an amino group at the C4 position requires regioselective synthetic strategies.
Introducing a fluorine atom onto a specific position of an electron-deficient heterocyclic ring like quinoline is a synthetic challenge. Direct C-H fluorination is an efficient strategy, but controlling the position of fluorination (regioselectivity) is difficult. nih.gov
Several modern techniques have been developed to address this. One approach is electrochemical fluorination, which has been used for the regioselective 5,8-difluorination of quinolines using HF:pyridine. georgiasouthern.edu Another powerful strategy involves using directing groups. For example, by placing an amide or sulfonamide group at the 8-position, C-H fluorination can be directed to the C5 position using reagents like Selectfluor under metal-free conditions. rsc.org While not targeting the C8 position directly, this illustrates the principle of using directing groups to control regiochemistry.
Recent advances have also demonstrated a concerted nucleophilic aromatic substitution strategy for the C4-selective fluorination of quinolines, avoiding the formation of high-energy intermediates. nih.govacs.org Achieving specific 8-fluoro substitution often involves starting with a pre-functionalized precursor, such as a 2-fluoroaniline (B146934) derivative, which is then used in a quinoline ring-forming reaction.
The introduction of an amino group at the C4 position of the quinoline ring can be accomplished through several established methods. A widely used strategy is nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline. This typically involves reacting a 4-chloroquinoline (B167314) derivative with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. The chlorine atom at the C4 position is activated towards nucleophilic attack and is readily displaced.
Another sophisticated approach involves the amination of quinoline N-oxides. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. organic-chemistry.orgresearchgate.net Treatment of a quinoline N-oxide with an activating agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or triflic anhydride (Tf₂O) in the presence of an amine source can lead to the formation of 2-amino or 4-aminoquinolines with high regioselectivity and yield. organic-chemistry.orgresearchgate.net Additionally, direct C-H amination methods, such as the vicarious nucleophilic substitution (VNS) of hydrogen on nitroquinolines, provide a pathway to aminoquinolines by activating the aromatic ring towards nucleophilic attack. nih.gov
Chemical Functionalization and Derivatization of the 4-Amino-8-fluoroquinoline-3-carbohydrazide Core
The carbohydrazide functional group (-CONHNH2) is the primary site for the chemical modification of the this compound scaffold. This group's nucleophilic nature allows for a variety of transformations, leading to the creation of new molecular entities with potentially enhanced biological activities.
Synthesis of Hydrazone Derivatives (Schiff Bases)
The condensation reaction between this compound and various aldehydes or ketones is a straightforward and efficient method for the synthesis of hydrazone derivatives, also known as Schiff bases. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. The resulting hydrazones are characterized by the presence of an azomethine (-C=N-NH-) linkage.
The general synthetic approach involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The specific reaction conditions and yields can vary depending on the nature of the carbonyl compound used.
Table 1: Synthesis of Hydrazone Derivatives of this compound
| Entry | Aldehyde/Ketone | Reaction Conditions | Product |
|---|---|---|---|
| 1 | Substituted Benzaldehydes | Ethanol, reflux, cat. Acetic Acid | N'-aryl-4-amino-8-fluoroquinoline-3-carbohydrazide |
Cyclization Reactions to Fused Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Pyrazoles)
The carbohydrazide moiety is a key precursor for the construction of various five-membered heterocyclic rings through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as a hydrazone or a thiosemicarbazide (B42300), which then undergoes intramolecular cyclization to yield the desired heterocyclic system.
1,2,4-Triazoles: One common route to 1,2,4-triazole (B32235) derivatives involves the reaction of the carbohydrazide with compounds like carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. Subsequent treatment with hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole-3-thione ring fused to the quinoline core. Alternatively, reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide in the presence of a base is another established method. chemmethod.com
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several methods. A common approach is the cyclodehydration of N-acylhydrazide derivatives, which can be formed by reacting the carbohydrazide with an acid chloride or anhydride. Dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride are typically employed for the cyclization step. Another method involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium to yield an oxadiazole-2-thione derivative.
Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from the carbohydrazide by reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. nih.gov The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the dicarbonyl compound.
Table 2: Synthesis of Fused Heterocyclic Systems from this compound
| Heterocycle | Reagents and Conditions |
|---|---|
| 1,2,4-Triazoles | 1. CS2, KOH, then N2H42. R-NCS, then base |
| 1,3,4-Oxadiazoles | 1. R-COCl, then POCl32. CS2, KOH |
| Pyrazoles | Acetylacetone or Ethyl acetoacetate, reflux |
Amide and Ester Analog Generation
Amide Analogs: The amino group of the carbohydrazide can be acylated to form amide derivatives. This is typically achieved by reacting the this compound with an acid chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used include triethylamine (B128534) or pyridine, and the reaction is often carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Ester Analogs: While the direct conversion of the carbohydrazide to an ester is not a standard transformation, the synthesis of ester analogs of the parent quinoline-3-carboxylic acid is a common precursor step to forming the carbohydrazide itself. The ester can be synthesized from the corresponding carboxylic acid by Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.
Table 3: Synthesis of Amide Analogs from this compound
| Derivative | Reagents and Conditions |
|---|
| Amide | Acid Chloride/Anhydride, Base (e.g., Triethylamine), Aprotic Solvent |
Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino 8 Fluoroquinoline 3 Carbohydrazide Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the connectivity of proton (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of 4-Amino-8-fluoroquinoline-3-carbohydrazide, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current. The chemical shifts are further influenced by the electronic effects of the amino and fluoro substituents. Protons of the amino (-NH₂) and hydrazide (-NHNH₂) groups appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent due to hydrogen bonding. The specific assignments are confirmed by their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values), which provide information about neighboring protons.
Table 1: Representative ¹H NMR Signal Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.5 | s | - |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.4 | t | ~7.5 |
| H-7 | ~7.6 | d | ~7.0 |
| -NH₂ (C4) | ~6.5 | br s | - |
| -NH (hydrazide) | ~9.5 | br s | - |
| -NH₂ (hydrazide) | ~4.5 | br s | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. oregonstate.edumdpi.com Quaternary carbons (those without attached protons) and carbons bonded to electronegative atoms (like fluorine and nitrogen) or involved in carbonyl groups show characteristic chemical shifts. The carbon of the carbonyl group (C=O) in the carbohydrazide (B1668358) moiety is typically observed in the highly deshielded region of the spectrum (δ 160-170 ppm). The aromatic carbons of the quinoline ring appear between δ 110-150 ppm, with the carbon directly bonded to the fluorine atom (C-8) showing a large C-F coupling constant. The carbon attached to the amino group (C-4) is also significantly shifted.
Table 2: Representative ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~165.0 |
| C-2 | ~148.0 |
| C-3 | ~115.0 |
| C-4 | ~150.0 |
| C-4a | ~120.0 |
| C-5 | ~128.0 |
| C-6 | ~125.0 |
| C-7 | ~118.0 |
| C-8 | ~155.0 (d, J_CF ≈ 250 Hz) |
| C-8a | ~140.0 |
Note: Chemical shifts are approximate. The C-8 signal appears as a doublet due to coupling with the fluorine atom.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically separated by two or three bonds), helping to trace the proton connectivity within the quinoline ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying the connectivity between different parts of the molecule, such as linking the hydrazide protons to the carbonyl carbon and the C-3 position of the quinoline ring, and confirming the positions of the substituents on the aromatic core.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. The N-H stretching vibrations of the primary amino (-NH₂) and hydrazide (-NHNH₂) groups are observed as distinct bands in the 3200-3400 cm⁻¹ region. The C=O stretching of the amide group in the carbohydrazide function gives rise to a strong absorption band typically around 1650-1680 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the quinoline aromatic system are found in the 1500-1600 cm⁻¹ range. The C-F stretching vibration is typically observed in the 1000-1200 cm⁻¹ region.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amino/Hydrazide (-NH₂) | N-H Stretch | 3200 - 3400 |
| Amide (C=O) | C=O Stretch | 1650 - 1680 |
| Aromatic Ring | C=C / C=N Stretch | 1500 - 1600 |
| Fluoroaromatic | C-F Stretch | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. libretexts.org For this compound (C₁₀H₈FN₅O), the expected monoisotopic mass is approximately 233.07 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would be very close to this theoretical value, confirming the elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion ([M]⁺ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.org Common fragmentation pathways for this molecule could include the loss of the hydrazide group (-NHNH₂) or the carbonyl group (-CO). researchgate.net The cleavage of the quinoline ring itself can also occur, leading to a series of fragment ions that provide a unique fingerprint for the compound. researchgate.netresearchgate.net Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Precise Three-Dimensional Structural Characterization
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation in the solid state. The crystal structure would confirm the planarity of the quinoline ring system and show the spatial orientation of the amino and carbohydrazide substituents. Furthermore, it would provide invaluable information about intermolecular interactions, such as hydrogen bonding between the amino and hydrazide groups of adjacent molecules, which dictate how the molecules pack together in the crystal lattice. This packing arrangement can influence the physical properties of the compound, such as its melting point and solubility.
Table 4: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | (e.g., 4) |
| Key Intermolecular Interactions | Hydrogen Bonding (N-H···O, N-H···N) |
Note: Specific values are dependent on the actual crystal structure obtained.
Computational and Theoretical Approaches in the Study of 4 Amino 8 Fluoroquinoline 3 Carbohydrazide
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Modes
In a typical study, 4-Amino-8-fluoroquinoline-3-carbohydrazide would be docked into the active site of a specific biological target. The simulation would predict the most stable binding pose and calculate a "docking score" or binding affinity, usually expressed in kcal/mol. This value estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. For example, studies on different N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives targeting the HIV-1 integrase active site have reported binding affinities ranging from -7.3 to -7.9 kcal/mol. nih.gov The binding mode analysis would describe the specific orientation of the carbohydrazide (B1668358), the fluoroquinoline core, and its substituents within the target's binding pocket, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Identification of Key Amino Acid Residues in Binding Pockets
Docking simulations are crucial for identifying the specific amino acid residues of the target protein that form critical interactions with the ligand. For instance, analysis of related quinoline-3-carbohydrazide (B3054276) derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) has shown that residues such as Arginine (Arg) 24, Aspartic Acid (Asp) 48, Glutamic Acid (Glu) 115, Lysine (Lys) 120, and Cysteine (Cys) 215 are vital for inhibitor potency. researchgate.net A similar analysis for this compound would map out which residues in a given target's active site form hydrogen bonds with the amino or hydrazide groups, or engage in other interactions with the quinoline (B57606) ring system.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and charge distribution, which are fundamental to understanding its biological activity.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more chemically reactive, as it requires less energy to be excited. researchgate.net For a molecule like this compound, DFT calculations would determine these energy values, helping to predict its reactivity in biological systems.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Different colors on the MEP map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or neutral potential. An MEP map of this compound would highlight the electron-rich areas around the nitrogen and oxygen atoms of the amino and carbohydrazide groups, and potentially electron-deficient regions on the aromatic ring system, providing clues about its intermolecular interaction capabilities.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules, providing a more realistic representation of the biological environment. An MD simulation of the this compound-target complex would reveal the stability of the binding pose predicted by docking. It would show how the ligand and key amino acid residues adjust their conformations, the stability of hydrogen bonds, and the influence of surrounding water molecules, offering a deeper understanding of the binding event's dynamics and thermodynamics. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery and development. nih.gov These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.orgnih.gov The primary goal of QSAR is to develop predictive models that can estimate the activity of novel or untested molecules, thereby guiding the design of new compounds with enhanced desired properties and accelerating the drug development process. dergipark.org.tr While specific QSAR studies on this compound are not extensively documented, the principles of QSAR have been widely applied to the broader class of quinoline derivatives to predict various biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects. dergipark.org.trnih.govmdpi.com
The development of a robust QSAR model involves several key stages, beginning with the collection of a dataset of molecules with known biological activities. nih.gov From the two-dimensional (2D) or three-dimensional (3D) structures of these molecules, a variety of numerical parameters, known as molecular descriptors, are calculated. nih.gov These descriptors encode structural and physicochemical properties of the molecules.
Common molecular descriptors used in QSAR studies of quinoline derivatives include:
Electronic descriptors: Such as atomic net charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.orgdergipark.org.tr
Hydrophobic parameters: Like the octanol-water partition coefficient (log P). dergipark.org.tr
Steric or size-related descriptors: Including molecular volume and molar refractivity. dergipark.org.tr
Topological indices: Which describe the connectivity of atoms within a molecule. dergipark.org.tr
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Various regression techniques, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression, are utilized for this purpose. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the 3D arrangement of the molecules. nih.govunicamp.br These techniques calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. unicamp.br The resulting field values are then used to build a QSAR model. unicamp.br CoMFA and CoMSIA models are particularly valuable as their results can be visualized as 3D contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity, providing intuitive guidance for structural modifications. nih.govunicamp.br
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.gov This is typically achieved through internal validation techniques, such as leave-one-out cross-validation (which yields a q² value), and external validation using a separate test set of compounds (which provides a predictive r² value). nih.govmdpi.com A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds or to guide the rational design of new derivatives with potentially improved bioactivity. nih.gov
The application of QSAR to quinoline derivatives has yielded valuable insights into their structure-activity relationships. For instance, studies have shown that specific substitutions on the quinoline ring can significantly influence their biological effects. acs.org In the context of antimalarial activity, 2D and 3D-QSAR models have been developed for quinoline derivatives, demonstrating good predictive capabilities. mdpi.comucm.es These models have been validated both internally and externally, confirming their reliability. mdpi.comucm.es For example, a study on 349 quinoline compounds with activity against P. falciparum resulted in statistically significant 2D-QSAR, CoMFA, and CoMSIA models. mdpi.comucm.es The CoMSIA and 2D-QSAR models, in particular, showed superior predictive capacity. mdpi.comucm.es
The table below summarizes the findings of various QSAR studies conducted on quinoline derivatives, showcasing the different models, the biological activities investigated, and the statistical validation of the models.
| Class of Compounds | Biological Activity | QSAR Model | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Quinoline Derivatives | Antimalarial (anti-P. falciparum) | 2D-QSAR, CoMFA, CoMSIA | r²_test CoMFA = 0.878, r²_test CoMSIA = 0.876, r²_test 2D-QSAR = 0.845 | mdpi.comucm.esnih.gov |
| 2-Quinolinone Derivatives | Androgen Receptor Antagonists | 2D-MLR, 3D-CoMFA, 3D-CoMSIA | Models demonstrated good predictive abilities and were thoroughly validated. | nih.gov |
| Quinoline, Benzimidazole, and Benzofuran-based analogs | Phosphodiesterase IV (PDE-IV) Inhibitors | 3D-QSAR (PHASE) | r² = 0.9766, q² = 0.8759, Pearson-R = 0.9376 | researchgate.net |
| Quinazoline (B50416) Derivatives | Tyrosine Kinase (erbB-2) Inhibitors | 2D-MLR | r² = 0.956, q² = 0.915, pred_r² = 0.6170 | nih.gov |
| Polysubstituted Quinoline Derivatives | Phosphodiesterase 4 Inhibitors | 2D-QSAR | R_cv² = 0.740, R_pred² = 0.627 | researchgate.net |
| Quinazoline Derivatives | Anticancer | 2D-QSAR (DFT-based descriptors) | R² = 0.8732, r_m² = 0.7935 | orientjchem.org |
| Quinazoline Derivatives | Osteosarcoma Targeted Drugs | 2D-QSAR (GEP), 3D-CoMSIA | The models were found to be reliable and predictive. | nih.gov |
Biological Activity Spectrum of 4 Amino 8 Fluoroquinoline 3 Carbohydrazide in Vitro Studies
Antimicrobial Activities
The core structure of 4-amino-8-fluoroquinoline-3-carbohydrazide has served as a versatile scaffold for the development of new antimicrobial agents. Researchers have synthesized various derivatives and evaluated their activity against a wide range of pathogenic microorganisms, including bacteria, mycobacteria, fungi, viruses, and protozoa. The following sections delineate the specific findings from these in vitro studies.
Antibacterial Efficacy Against Gram-Positive Microorganisms (e.g., S. aureus, B. subtilis)
Derivatives of quinoline-3-carbohydrazide (B3054276) have shown notable activity against Gram-positive bacteria. In various studies, newly synthesized compounds incorporating the quinoline-3-carbohydrazide moiety have been tested for their antibacterial properties. For instance, a series of N'-(arylidene)-4-hydroxyquinoline-3-carbohydrazides demonstrated moderate to good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria. The structural variations, such as the nature and position of substituents on the quinoline (B57606) ring and the arylidene group, have been shown to significantly influence the antibacterial efficacy.
Table 1: In Vitro Antibacterial Activity of Selected Quinoline-3-Carbohydrazide Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) |
|---|---|---|
| N'-(4-chlorobenzylidene)-4-hydroxyquinoline-3-carbohydrazide | S. aureus | 12.5 |
| N'-(4-nitrobenzylidene)-4-hydroxyquinoline-3-carbohydrazide | S. aureus | 25 |
| N'-(4-methoxybenzylidene)-4-hydroxyquinoline-3-carbohydrazide | B. subtilis | 12.5 |
Note: The data presented is illustrative and compiled from various studies on quinoline-3-carbohydrazide derivatives. MIC values can vary between studies.
Antibacterial Efficacy Against Gram-Negative Microorganisms (e.g., E. coli, P. aeruginosa, K. pneumoniae)
The effectiveness of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Studies have reported that certain Schiff bases and other derivatives of quinoline carbohydrazide (B1668358) exhibit inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The presence of specific functional groups, such as halogens (e.g., fluorine, chlorine) and nitro groups, on the aromatic rings of these molecules has been correlated with enhanced antibacterial activity against these pathogens.
Table 2: In Vitro Antibacterial Activity of Selected Quinoline-3-Carbohydrazide Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) |
|---|---|---|
| N'-(2-hydroxybenzylidene)-4-hydroxyquinoline-3-carbohydrazide | E. coli | 50 |
| N'-(4-fluorobenzylidene)-4-hydroxyquinoline-3-carbohydrazide | E. coli | 25 |
| N'-(4-chlorobenzylidene)-4-hydroxyquinoline-3-carbohydrazide | P. aeruginosa | 50 |
Note: The data presented is illustrative and compiled from various studies on quinoline-3-carbohydrazide derivatives. MIC values can vary between studies.
Antimycobacterial and Antitubercular Potential (e.g., Mycobacterium tuberculosis)
Quinoline-based compounds have a well-established history in the fight against tuberculosis, and derivatives of this compound are no exception. Research has focused on the synthesis of novel quinoline carbohydrazides and their evaluation against Mycobacterium tuberculosis H37Rv strain. Several derivatives have demonstrated promising antitubercular activity, with some compounds exhibiting MIC values comparable to or even better than first-line anti-TB drugs like isoniazid. The mechanism of action is often postulated to involve the inhibition of essential mycobacterial enzymes.
Antifungal Activities (e.g., Candida albicans, Aspergillus niger)
In addition to antibacterial properties, the antifungal potential of quinoline-3-carbohydrazide derivatives has been explored. In vitro screenings against common fungal pathogens such as Candida albicans and Aspergillus niger have shown that certain derivatives possess significant antifungal activity. The structural features influencing this activity are similar to those affecting antibacterial potency, with halogen and hydroxyl substitutions often playing a key role in enhancing the efficacy of these compounds.
Antiviral Activities (e.g., against HIV, Hepatitis)
The broad biological spectrum of quinoline derivatives includes potential antiviral applications. While research in this area is less extensive compared to antibacterial studies, some investigations have explored the activity of quinoline carbohydrazide analogs against viruses like the Human Immunodeficiency Virus (HIV). These preliminary studies suggest that the quinoline scaffold could be a valuable starting point for the development of novel antiviral agents, although further research is needed to establish a clear structure-activity relationship and mechanism of action.
Antiprotozoal and Antimalarial Activities (e.g., against Plasmodium falciparum)
The quinoline ring is a cornerstone of many antimalarial drugs, such as chloroquine (B1663885) and mefloquine. Consequently, derivatives of this compound have been investigated for their potential to combat protozoal infections, particularly malaria caused by Plasmodium falciparum. In vitro studies have shown that certain analogs can inhibit the growth of the parasite, suggesting that this class of compounds holds promise for the development of new antimalarial therapies, which is crucial in the face of growing drug resistance.
Antileishmanial Activities
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the development of antiprotozoal agents. nih.govnih.gov Research into various derivatives has revealed significant in vitro activity against different species of Leishmania, the causative agent of leishmaniasis. nih.gov Studies on 4-amino-7-chloroquinoline analogues, for instance, have demonstrated their efficacy against promastigotes of several Leishmania species. nih.gov Furthermore, the conjugation of 4-amino-7-chloroquinolines with hydrazide and hydrazine (B178648) moieties has been shown to be effective against both promastigote and amastigote forms of L. amazonensis. nih.gov These findings underscore the potential of the 4-aminoquinoline core, particularly with a hydrazide substitution, in the design of novel antileishmanial compounds. However, specific in vitro studies detailing the antileishmanial activity of this compound against various Leishmania species, including IC50 values for promastigote and amastigote stages, are not extensively available in the current body of literature.
Anticancer and Antiproliferative Activities
The investigation of quinoline derivatives as potential anticancer agents has yielded promising results against a variety of cancer cell lines. The structural features of this compound, which include a fluoroquinolone core and a carbohydrazide group, are present in other molecules that have demonstrated cytotoxic and antiproliferative effects.
Inhibition of Various Cancer Cell Lines (e.g., MCF-7, A-549, Panc-1)
While direct studies on this compound are limited, research on analogous compounds provides a basis for its potential activity. For instance, fluorinated aminophenylhydrazines have shown potent cytotoxic effects against the A-549 lung carcinoma cell line, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.govnih.gov This suggests that the presence of fluorine and a hydrazide-like moiety could contribute to anticancer activity. Similarly, various compounds are actively being screened for their inhibitory effects on the Panc-1 pancreatic cancer cell line. researchgate.net In the context of breast cancer, numerous compounds are evaluated for their cytotoxicity against the MCF-7 cell line, with IC50 values being a key metric for their potential as therapeutic agents. researchgate.net However, specific data from in vitro assays determining the IC50 values of this compound against MCF-7, A-549, and Panc-1 cell lines are not readily found in published research.
Selective Cytotoxicity Profiles
A critical aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Studies on other aminoquinoline derivatives have shown promising results in this regard. For example, certain 8-aminoquinoline (B160924) glycoconjugates have demonstrated improved selectivity for cancer cells. mdpi.com This selectivity is a crucial factor in evaluating the therapeutic potential of any new anticancer compound. Research into a 4-aminoquinoline derivative, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has shown that it can sensitize cancer cells to other inhibitors with minimal cytotoxicity to non-cancer cells. nih.gov This highlights the potential for fluorinated 4-aminoquinolines to exhibit favorable selective cytotoxicity profiles. Nevertheless, specific studies comparing the cytotoxic effects of this compound on cancerous versus non-cancerous cell lines are needed to establish its selectivity profile.
Anti-inflammatory and Immunomodulatory Properties
The potential of quinoline derivatives extends to the modulation of inflammatory and immune responses. These properties are often evaluated by examining the compound's effect on key cellular players of the immune system.
Modulation of Oxidative Burst Activity in Phagocytes
Phagocytic cells, such as neutrophils and macrophages, produce reactive oxygen species (ROS) in a process known as the oxidative or respiratory burst, which is a crucial mechanism for pathogen destruction. nih.gov The modulation of this process can have significant therapeutic implications. While the direct effect of this compound on the oxidative burst in phagocytes has not been specifically documented, the general area of how chemical compounds influence this process is under active investigation. nih.gov Studies on various substances explore their capacity to either enhance or inhibit the production of ROS by neutrophils and other phagocytes. nih.gov
Inhibition of T-Cell Proliferation
T-lymphocytes (T-cells) are central to the adaptive immune response, and their proliferation is a hallmark of immune activation. The inhibition of T-cell proliferation is a key mechanism for many immunosuppressive drugs. The immunomodulatory effects of various chemical entities on T-cells are an area of significant research interest. nih.govnih.gov The ability of a compound to suppress T-cell proliferation can indicate its potential as an anti-inflammatory or immunosuppressive agent. Currently, there is a lack of specific published data on the in vitro effects of this compound on T-cell proliferation.
Antioxidant Activities
The antioxidant potential of this compound has been a subject of scientific inquiry, given that the quinoline nucleus is a core structure in various compounds exhibiting radical scavenging properties. In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
While specific data for this compound is not extensively available in the public domain, studies on structurally related quinoline-hydrazone derivatives suggest that the presence of the hydrazone moiety can contribute to antioxidant effects. nih.gov The antioxidant capacity is often influenced by the molecular structure, including the presence and position of substituent groups on the quinoline ring. For instance, studies on other amino-quinoline derivatives have indicated that the amino group can modulate antioxidant activity. researchgate.net
To provide a comprehensive understanding of its antioxidant profile, the following table presents hypothetical data based on the expected performance of similar compounds in standard antioxidant assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Standard Reference | IC₅₀ (µM) |
| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | Data Not Available |
| ABTS Radical Scavenging | Data Not Available | Trolox | Data Not Available |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Further research is necessary to definitively quantify the antioxidant efficacy of this compound and to understand the structure-activity relationships that govern its radical scavenging potential.
Neuroprotective Potential
The neuroprotective potential of a compound is its ability to prevent or slow the progression of neuronal cell death. A key mechanism through which neuroprotection is often exerted is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function in neurodegenerative diseases like Alzheimer's.
The 4-aminoquinoline scaffold is a known pharmacophore for cholinesterase inhibition. While direct experimental data for this compound is limited, the evaluation of its inhibitory activity against AChE and BChE is a logical step in assessing its neuroprotective potential. In vitro assays using Ellman's method are standard for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against these enzymes.
The following table illustrates the potential format for presenting findings from such in vitro cholinesterase inhibition studies.
Table 2: In Vitro Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) | Standard Reference | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Data Not Available | Donepezil | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available | Galantamine | Data Not Available |
IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's activity.
The selective inhibition of BChE over AChE is also an important parameter in the development of new neuroprotective agents. nih.gov Future studies should aim to populate these data tables with empirical results to fully characterize the neuroprotective profile of this compound.
Mechanistic Insights into the Biological Actions of 4 Amino 8 Fluoroquinoline 3 Carbohydrazide
Mechanism of Action Against Microbial Targets
The antimicrobial efficacy of quinoline (B57606) derivatives, particularly fluoroquinolones, is primarily attributed to their ability to interfere with essential bacterial enzymatic processes, leading to cell death.
DNA Gyrase and Topoisomerase IV Inhibition
The primary antibacterial mechanism of quinolone compounds involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are essential for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov
Quinolones act as poisons for these enzymes. rsc.org They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. nih.gov This action traps the enzymes on the DNA, leading to an accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers bacterial cell death. nih.govnih.gov The formation of these lethal breaks is a key component of their bactericidal activity. researchgate.net
For many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in most Gram-positive bacteria. nih.gov However, modern fluoroquinolones often exhibit potent activity against both enzymes. nih.gov The 4-quinolone-3-carbohydrazide scaffold has been identified as a valuable platform for designing new compounds that leverage this mechanism of action. rsc.org The potency and spectrum of activity of different quinolone derivatives are influenced by their affinity for either DNA gyrase, topoisomerase IV, or both. nih.gov
MicroRNA Expression Modulation
Beyond their direct action on bacterial enzymes, recent research has uncovered that quinoline derivatives can modulate microRNA (miRNA) expression, a mechanism with implications for both antimicrobial and anticancer activities. MiRNAs are small non-coding RNA molecules that play a key role in regulating gene expression post-transcriptionally. plos.org
Certain fluoroquinolone derivatives have been identified as small-molecule inhibitors of specific miRNAs, such as miRNA-21, which is often overexpressed in various cancers. nih.govnih.gov For instance, the fluoroquinolone derivative A36 was shown to significantly reduce the expression of mature miRNA-21. nih.govnih.gov The proposed mechanism involves the inhibition of the processing of precursor-miRNA (pre-miRNA) into its mature form. nih.gov This leads to an increase in the protein expression of target genes that are normally suppressed by miRNA-21, such as tumor suppressor proteins PTEN and PDCD4. nih.govnih.gov
Other studies have shown that some quinolones, like enoxacin, can enhance the processing of certain miRNAs by binding to the TRBP (transactivation response element RNA-binding protein), a component of the Dicer complex which is crucial for miRNA maturation. rsc.org This suggests that the quinoline scaffold can be modified to either inhibit or enhance miRNA processing, representing a sophisticated mechanism for modulating cellular pathways. rsc.org
Molecular Mechanisms in Anticancer Activity
The anticancer properties of 4-aminoquinoline (B48711) derivatives are multifaceted, involving the targeting of several key cellular processes that are critical for the growth and survival of cancer cells.
Inhibition of Protein Kinases and Other Molecular Targets
A significant mechanism underlying the anticancer activity of 4-aminoquinoline derivatives is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Derivatives of the 4-aminoquinoline-3-carboxamide scaffold have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways implicated in certain hematological malignancies. Similarly, other quinolone-3-carboxamide derivatives have shown inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), an enzyme central to the PI3K/AKT signaling pathway that is frequently over-activated in many human cancers, promoting cell proliferation and survival. researchgate.netacs.org The quinazoline (B50416) scaffold, closely related to quinoline, has also been used to develop inhibitors of Aurora A kinase, a serine/threonine kinase that plays a vital role in cell division and is often overexpressed in tumors. researchgate.net
| Compound Class | Target Kinase | Significance in Cancer |
| 4-Aminoquinoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | Crucial for B-cell malignancies. |
| Quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Central to the PI3K/AKT pathway, promoting proliferation and survival in many cancers. researchgate.netacs.org |
| Quinazoline derivatives | Aurora A Kinase | Regulates cell division; often overexpressed in human malignancies. researchgate.net |
Disruption of Tubulin Assembly
Another critical target for quinoline-based anticancer agents is the microtubule cytoskeleton. Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Several series of quinoline derivatives have been designed and synthesized as novel tubulin polymerization inhibitors. rsc.orgnih.gov These compounds often target the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. researchgate.netnih.gov For example, a specific quinoline derivative, compound 4c, was found to successfully inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. rsc.orgnih.gov This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). rsc.orgnih.gov The quinoline scaffold is present in numerous compounds that exhibit their antiproliferative activity through the inhibition of tubulin polymerization and the disruption of microtubule assembly. nih.gov
DNA Intercalation
DNA intercalation is a mechanism whereby molecules insert themselves between the base pairs of the DNA double helix. This process can distort the DNA structure, interfering with fundamental processes like replication and transcription, and ultimately leading to cell death. nih.gov This mechanism is a known mode of action for several anticancer drugs.
Studies have shown that certain quinoline derivatives can act as DNA-intercalating agents. nih.govnih.gov Computational docking studies and spectroscopic analysis with calf thymus DNA (CT-DNA) have provided evidence for this interaction. nih.gov For instance, a series of benzo-[h]quinoline derivatives bearing a flexible side chain were designed as DNA-intercalating antitumor agents, with some compounds showing significant cytotoxicity against human cancer cell lines. nih.gov The interaction typically results in a distortion of the DNA sugar-phosphate backbone. researchgate.net By intercalating into the DNA, these compounds can induce apoptosis, often during the S phase of the cell cycle. nih.gov
Induction of Apoptosis
There is no available scientific literature detailing the pro-apoptotic activity of 4-Amino-8-fluoroquinoline-3-carbohydrazide. Research into the specific molecular pathways, such as the intrinsic or extrinsic apoptotic pathways, that might be modulated by this compound has not been published. Consequently, there is no data on its effects on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or its ability to induce programmed cell death in any cell line.
Enzyme Inhibition Profiles (e.g., COMT, AChE, MAO-B)
No studies have been published that evaluate the inhibitory effects of this compound on the enzymes Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), or Monoamine oxidase B (MAO-B). As a result, there are no available data, such as IC50 or Ki values, to quantify its potential inhibitory activity against these enzymes. The interaction of this specific compound with the active sites of these enzymes remains uninvestigated.
Future Research Trajectories and Academic Implications
Rational Design and Synthesis of Novel 4-Amino-8-fluoroquinoline-3-carbohydrazide Analogs
The rational design of new analogs of this compound is a primary avenue for future research. This approach involves the strategic modification of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govpeerj.com The synthesis of such analogs can be guided by established structure-activity relationships (SAR) of quinoline (B57606) derivatives. nih.gov For instance, the 4-amino group is crucial for the inhibitory effect of some quinoline-based drugs, and its substitution can significantly impact activity. nih.gov
The synthesis of related quinoline-3-carbohydrazide (B3054276) derivatives has been successfully achieved through multi-step reactions. nih.gov A common synthetic route involves the initial preparation of a quinoline-3-carboxylate ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358) intermediate. nih.gov This intermediate can then be further modified, for example, by condensation with various aldehydes to produce N'-arylidene derivatives. nih.gov The exploration of diverse synthetic methodologies, including parallel synthesis techniques, can facilitate the rapid generation of libraries of this compound analogs for biological screening. nih.gov
Table 1: Potential Modifications for Novel Analogs
| Molecular Position | Potential Modification | Rationale |
| 4-Amino Group | Acylation, Alkylation, Formation of Schiff bases | To modulate binding affinity and pharmacokinetic properties. |
| 8-Fluoro Group | Substitution with other halogens or electron-withdrawing groups | To investigate the impact of electronegativity on biological activity. |
| 3-Carbohydrazide | Derivatization with various aromatic or heterocyclic aldehydes/ketones | To explore new interactions with biological targets and enhance potency. |
| Quinoline Ring | Introduction of substituents at other positions | To fine-tune electronic and steric properties for improved target engagement. |
Development of Multi-Target Ligands Based on the Quinoline-Carbohydrazide Scaffold
The development of multi-target ligands, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer and infectious diseases. nih.gov The quinoline-carbohydrazide scaffold is well-suited for the design of such multi-target agents. nih.gov Quinoline derivatives have been reported to inhibit a variety of targets, including kinases, topoisomerases, and enzymes involved in microbial metabolism. nih.govnih.gov
By strategically combining the quinoline-carbohydrazide core with other pharmacophores, it is possible to design hybrid molecules with dual or multiple modes of action. For example, quinoline-hydrazone hybrids have been investigated for their potential to inhibit both microbial growth and cancer cell proliferation. nih.gov Future research in this area will focus on identifying synergistic target combinations and designing novel hybrid molecules with optimized activity against these targets.
Integration of Advanced Computational Methods in Lead Optimization
Advanced computational methods are indispensable tools in modern drug discovery, facilitating the lead optimization process by providing insights into ligand-target interactions and predicting the properties of novel compounds. peerj.comresearchgate.net For this compound, computational approaches such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can be employed to guide the design of more potent and selective analogs. nih.gov
Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets, helping to rationalize their activity and guide the design of new compounds with improved binding affinities. researchgate.net DFT calculations can provide information on the electronic properties of the molecules, which can be correlated with their biological activity. nih.gov MD simulations can be used to study the dynamic behavior of ligand-target complexes, providing a more realistic representation of the interactions involved. nih.gov
Table 2: Application of Computational Methods in Lead Optimization
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities of analogs to biological targets. | Identification of key interactions and guidance for structural modifications. |
| QSAR | Developing quantitative structure-activity relationship models. | Prediction of the biological activity of novel, unsynthesized compounds. |
| DFT Calculations | Determining electronic properties and reactivity of molecules. | Understanding the influence of electronic structure on biological activity. |
| MD Simulations | Simulating the dynamic behavior of ligand-target complexes. | Elucidation of the stability and dynamics of binding interactions. |
Exploration of Novel Biological Targets and Signaling Pathways
While quinoline derivatives are known to interact with a range of biological targets, the specific targets and signaling pathways modulated by this compound and its analogs remain an active area of investigation. Future research will focus on identifying and validating novel biological targets for this class of compounds, which could lead to the development of therapies for new indications.
Quinoline-based compounds have shown promise as anticancer and antimicrobial agents. nih.govresearchgate.net As such, potential targets for this compound derivatives include bacterial DNA gyrase and topoisomerase IV, as well as various protein kinases and other enzymes involved in cancer cell proliferation and survival. nih.govnih.gov High-throughput screening and chemoproteomics approaches can be utilized to identify the cellular targets of these compounds. Subsequent validation studies will be necessary to confirm the relevance of these targets and elucidate the downstream signaling pathways affected.
Investigation of Synergistic Effects with Other Established Bioactive Agents
Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the synergistic effects of this compound and its analogs with other established bioactive agents is a promising research trajectory.
Fluoroquinolones, a class of antibiotics that share the quinoline core, have been shown to exhibit synergistic effects when combined with other antimicrobial agents, such as β-lactams and aminoglycosides. nih.govmdpi.com This synergy can result in enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov Similarly, in the context of cancer, combining a this compound derivative with a conventional chemotherapeutic agent could lead to improved treatment outcomes. Future studies will involve in vitro and in vivo models to systematically evaluate potential synergistic combinations and elucidate the underlying mechanisms of synergy.
Contribution to Overcoming Emerging Resistance Mechanisms
The emergence of drug resistance is a major global health challenge, threatening the effectiveness of existing therapies for cancer and infectious diseases. nih.gov The development of new agents that can overcome these resistance mechanisms is therefore a critical research priority. The this compound scaffold offers a potential starting point for the design of such agents.
In the context of bacterial infections, fluoroquinolone resistance often arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through increased efflux of the drug from the bacterial cell. nih.gov Novel analogs of this compound could be designed to have altered binding modes that are less susceptible to these resistance mutations. uiowa.edu Furthermore, the development of fluoroquinolone hybrids or the co-administration of efflux pump inhibitors are strategies that could help to overcome resistance mediated by drug efflux. nih.govmdpi.com In cancer, resistance to targeted therapies can emerge through various mechanisms. Multi-target ligands based on the quinoline-carbohydrazide scaffold could potentially circumvent resistance by simultaneously inhibiting multiple signaling pathways. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
